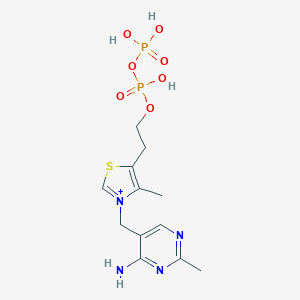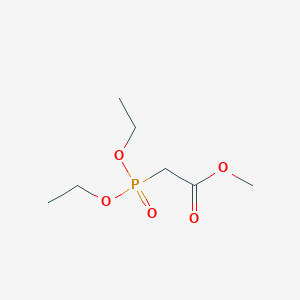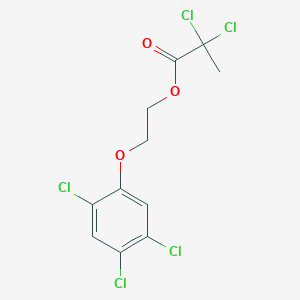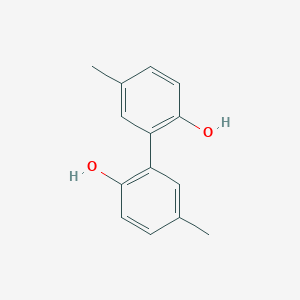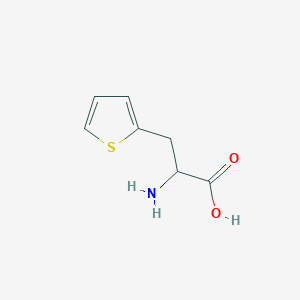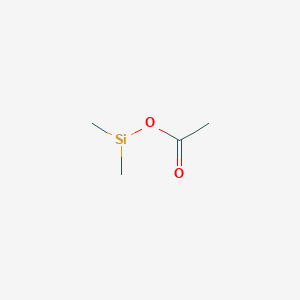
Acide 4-aminocinnamique
Vue d'ensemble
Description
4-Aminocinnamic acid (also known as 4-Aminobenzoic acid or 4-Aminobenzoate) is an organic compound with a wide range of applications in the fields of biochemistry and pharmaceuticals. It is an aromatic carboxylic acid and is a derivative of cinnamic acid. 4-Aminocinnamic acid has been used in various research studies due to its ability to act as both a ligand and a substrate in the binding of various proteins and enzymes. It has also been used in the synthesis of various compounds, including pharmaceuticals.
Applications De Recherche Scientifique
Propriétés antibactériennes
L'acide 4-aminocinnamique a été utilisé pour modifier les fibres de cellulose, créant des matériaux aux propriétés antibactériennes robustes et durables . Les fibres de cellulose modifiées ont montré une excellente activité antibactérienne contre S. aureus et E. coli, avec des taux d'inhibition supérieurs à 99,6% et 99,0%, respectivement . Cela le rend avantageux pour une utilisation dans les applications où des propriétés antibactériennes sont requises.
Applications médicales
Les propriétés antibactériennes des fibres de cellulose modifiées par l'this compound les rendent appropriées pour une utilisation dans le domaine médical . Par exemple, elles pourraient être utilisées dans les pansements pour plaies, les sutures chirurgicales ou d'autres dispositifs médicaux où la prévention de la croissance bactérienne est cruciale.
Emballage alimentaire
Dans l'industrie de l'emballage alimentaire, les matériaux aux propriétés antibactériennes peuvent contribuer à prévenir la détérioration des aliments et à prolonger la durée de conservation . Les fibres de cellulose modifiées par l'this compound pourraient être utilisées pour créer des matériaux d'emballage alimentaire qui inhibent la croissance des bactéries.
Chimie verte
Le processus de modification des fibres de cellulose avec de l'this compound est efficace, écologique et facile à mettre en œuvre . Cela s'aligne sur les principes de la chimie verte, ce qui en fait une option durable pour la création de matériaux antibactériens.
Synthèse de polyimides bio-sourcés
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4-Aminocinnamic acid is bacterial cells, specifically Staphylococcus aureus and Escherichia coli . The compound exhibits excellent antibacterial activity against these organisms .
Mode of Action
4-Aminocinnamic acid is chemically grafted onto dialdehyde cellulose fibers (DCFs) through a Schiff base reaction . This modification process results in the creation of 4-aminocinnamic acid-modified DCFs (C-DCFs), which exhibit antibacterial properties .
Biochemical Pathways
The compound’s antibacterial activity suggests it may interfere with essential bacterial processes, leading to cell death .
Result of Action
The primary result of 4-Aminocinnamic acid’s action is its antibacterial activity. The compound exhibits excellent antibacterial activity against S. aureus and E. coli , with inhibition ratios greater than 99.6% and 99.0% , respectively . This suggests that 4-Aminocinnamic acid could be a potent antibacterial agent.
Action Environment
The action of 4-Aminocinnamic acid is robust in various environments. The C-DCFs, for instance, maintain a 99% antibacterial ratio even after two months of exposure to the air environment
Analyse Biochimique
Biochemical Properties
It has been found to exhibit antibacterial properties . In a study, cellulose fibers were modified with 4-ACA, resulting in antibacterial cellulose-based materials . The 4-ACA modified fibers exhibited excellent antibacterial activity against S. aureus and E. coli, with inhibition ratios greater than 99.6% and 99.0%, respectively .
Cellular Effects
The cellular effects of 4-Aminocinnamic acid It has been shown to have antibacterial effects, suggesting that it may interact with bacterial cells in a way that inhibits their growth
Molecular Mechanism
The exact molecular mechanism of 4-Aminocinnamic acid is not completely understood. It’s postulated that the compound behaves as a nucleophile, interacting with electrophilic species such as carbonyl compounds and aldehydes .
Temporal Effects in Laboratory Settings
The temporal effects of 4-Aminocinnamic acid One study showed that 4-ACA modified cellulose fibers maintained their antibacterial effectiveness for at least two months .
Metabolic Pathways
4-Aminocinnamic acid: is part of the metabolic systems of plants and microorganisms
Propriétés
IUPAC Name |
(E)-3-(4-aminophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,10H2,(H,11,12)/b6-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOLPMPPNHIACPD-ZZXKWVIFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870966 | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2393-18-2, 17570-30-8 | |
| Record name | p-Aminocinnamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002393182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2393-18-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1780 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2E)-3-(4-Aminophenyl)-2-propenoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40870966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-aminocinnamic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.498 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Aminocinnamic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DW9877G4G4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
